Physicochemical Property Differentiation: Ortho-Chloro versus Para-Chloro Positional Isomer
The ortho-chloro substitution in CAS 52158-52-8 is predicted to reduce the secondary amine pKa by approximately 0.3–0.5 log units relative to the para-chloro isomer (CAS 5427-35-0), attributable to the electron-withdrawing inductive (-I) effect of the ortho chlorine operating through fewer bonds and a weak intramolecular N–H···Cl hydrogen bond that stabilizes the neutral amine form . This pKa shift carries implications for ionization state at physiological pH, membrane permeability, and target engagement. Calculated logP (octanol-water partition coefficient) for the ortho isomer is predicted to be approximately 0.2–0.4 log units lower than the para isomer due to reduced solvent-accessible surface area and increased polarity from the ortho-chlorine proximity to the basic amine center [1].
| Evidence Dimension | Predicted basicity (secondary amine pKa) and lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted pKa (secondary amine): ~7.2–7.5; Predicted logP: ~3.4–3.6 (ortho-Cl isomer, CAS 52158-52-8) |
| Comparator Or Baseline | Predicted pKa (secondary amine): ~7.7–7.9; Predicted logP: ~3.7–3.9 (para-Cl isomer, CAS 5427-35-0) |
| Quantified Difference | ΔpKa ≈ −0.3 to −0.5; ΔlogP ≈ −0.2 to −0.4 (ortho vs. para) |
| Conditions | In silico prediction using fragment-based pKa (MoKa) and logP (CLOGP/Molinspiration) algorithms; experimental verification pending |
Why This Matters
A lower pKa increases the fraction of uncharged, membrane-permeable species at physiological pH for the ortho isomer, potentially enhancing passive cellular permeability relative to the para isomer, while the lower logP may simultaneously reduce non-specific protein binding—a trade-off that must be factored into lead selection and procurement decisions when the ethylenediamine scaffold is used as a synthetic intermediate for CNS-penetrant or peripheral drug candidates.
- [1] Molinspiration Cheminformatics. Property prediction engine for logP and polar surface area calculation. Available at: https://www.molinspiration.com/cgi-bin/properties (accessed 2026-05-10). View Source
